JQAD1 vs. A485: Paralog Selectivity and CBP Sparing in Neuroblastoma Cells
JQAD1 selectively degrades EP300 while completely sparing the closely related paralog CBP. In SILAC-labeled Kelly neuroblastoma cells treated with 500 nM JQAD1 for 24 hours followed by quantitative mass spectrometry, EP300 was the only protein among >7,000 detected that showed statistically significant depletion (p < 0.01) relative to vehicle control [1]. In contrast, the catalytic EP300 inhibitor A485 (the warhead component of JQAD1) binds both EP300 and CBP with nearly identical affinity (Kd values differ by <2-fold) due to their highly conserved HAT domain architecture [2].
| Evidence Dimension | Selectivity for EP300 over CBP |
|---|---|
| Target Compound Data | EP300: significantly depleted (p < 0.01); CBP: no significant change |
| Comparator Or Baseline | A485: binds EP300 and CBP with Kd differing by <2-fold (non-selective catalytic inhibition) |
| Quantified Difference | JQAD1 achieves paralog-selective degradation; A485 cannot discriminate between EP300 and CBP |
| Conditions | Kelly neuroblastoma cells; 500 nM treatment; 24 h; SILAC quantitative mass spectrometry |
Why This Matters
Procurement of JQAD1 ensures EP300-specific phenotypic interpretation unconfounded by CBP inhibition, a requirement not met by any EP300 catalytic inhibitor including A485.
- [1] Durbin AD, Wang T, Wimalasena VK, et al. EP300 selectively controls the enhancer landscape of MYCN-amplified neuroblastoma. Cancer Discov. 2022;12(3):730-747. Figure 3E. View Source
- [2] Lasko LM, Jakob CG, Edalji RP, et al. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature. 2017;550(7674):128-132. View Source
